molecular formula C8H15NO4 B194262 n-(methoxycarbonyl)-l-tert-leucine CAS No. 162537-11-3

n-(methoxycarbonyl)-l-tert-leucine

Cat. No.: B194262
CAS No.: 162537-11-3
M. Wt: 189.21 g/mol
InChI Key: NWPRXAIYBULIEI-RXMQYKEDSA-N
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Description

n-(methoxycarbonyl)-l-tert-leucine is a chiral amino acid derivative with a methoxycarbonyl group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(methoxycarbonyl)-l-tert-leucine can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process starting from an aldehyde, ammonia, and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method involves the use of dimethyl carbonate and an acid system to modify amino acids .

Industrial Production Methods

Industrial production of this compound often involves the use of electrosynthesis, which is a greener and more sustainable method. This process involves the electrochemical reaction of the starting materials to form the desired product .

Chemical Reactions Analysis

Types of Reactions

n-(methoxycarbonyl)-l-tert-leucine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(methoxycarbonyl)-l-tert-leucine is unique due to its specific chiral configuration and the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in asymmetric synthesis and other specialized applications.

Properties

IUPAC Name

(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPRXAIYBULIEI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460466
Record name N-(Methoxycarbonyl)-3-methyl-L-valine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162537-11-3
Record name N-(Methoxycarbonyl)-3-methyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162537-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Methoxycarbonyl)-L-tert-leucine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Methoxycarbonyl)-3-methyl-L-valine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine, N-(methoxycarbonyl)-3-methyl
Source European Chemicals Agency (ECHA)
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Record name N-(METHOXYCARBONYL)-L-TERT-LEUCINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the diastereoselective reduction in the synthesis of Atazanavir using N-(Methoxycarbonyl)-L-tert-leucine?

A: The synthesis of Atazanavir relies heavily on achieving high diastereoselectivity during a key reduction step. [] Specifically, the reduction of a ketomethylene aza-dipeptide isostere to its corresponding alcohol must favor the desired syn-1,2-amino alcohol configuration. this compound plays a vital role in this by acting as a bulky and chiral nitrogen protecting group. This steric influence directs the reduction through Felkin−Anh control, leading to the desired stereochemical outcome. [] This approach ensures the correct stereochemistry of the final drug molecule, which is critical for its biological activity.

Q2: How does the use of this compound contribute to the efficiency of Atazanavir synthesis?

A2: The synthetic route employing this compound offers several efficiency advantages:

  • Late-stage hydroxyl introduction: The S-hydroxyl group is introduced in the final step, simplifying the synthesis of preceding intermediates. []
  • Early acylation: Both the benzyl hydrazine and chloromethyl ketone components are acylated with this compound early in the synthesis. [] This strategy enhances the efficiency of the subsequent SN2 reaction, leading to a higher yield of the crucial amino ketone intermediate.
  • Easy Purification: The bulky nature of this compound aids in the purification of intermediates and the final product. []

Q3: Are there alternative methods for preparing this compound itself?

A: Yes, research highlights a method for preparing this compound through the resolution of 2-methoxy-acylamino-3,3-dimethylbutyric acid. [] This method leverages the formation of diastereoisomeric amine salts with a resolving agent. These salts can be separated, and the desired this compound is then regenerated through acid dissociation. This approach presents a cost-effective and scalable option for industrial production, ensuring high purity of this important building block. []

Q4: Beyond its role in Atazanavir synthesis, are there other applications for this compound?

A4: While the provided research focuses on its role in Atazanavir synthesis, this compound's utility likely extends to other areas:

    Q5: What are the implications of using N,N-diisopropylcarbodiimide or N,N-dicyclohexylcarbodiimide in the final coupling step of Atazanavir synthesis?

    A: The research highlights the use of N,N-diisopropylcarbodiimide or N,N-dicyclohexylcarbodiimide as coupling agents in the final step of Atazanavir synthesis, where this compound is coupled to a di-amino intermediate. [] Notably, this condensation reaction is conducted without 1-hydroxy-benzotriazole, a commonly used additive. This suggests that these specific carbodiimides are effective enough to drive the reaction to completion without needing additional activation, potentially simplifying the process and reducing costs. []

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